molecular formula C14H20N4O3S B11791752 Tert-butyl 4-carbamoyl-2-(methylthio)-7,8-dihydropyrido[4,3-D]pyrimidine-6(5H)-carboxylate

Tert-butyl 4-carbamoyl-2-(methylthio)-7,8-dihydropyrido[4,3-D]pyrimidine-6(5H)-carboxylate

Cat. No.: B11791752
M. Wt: 324.40 g/mol
InChI Key: QWTPYKNHSVSZKC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl 4-carbamoyl-2-(methylthio)-7,8-dihydropyrido[4,3-D]pyrimidine-6(5H)-carboxylate is a complex organic compound with a unique structure that includes a pyrido[4,3-D]pyrimidine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tert-butyl 4-carbamoyl-2-(methylthio)-7,8-dihydropyrido[4,3-D]pyrimidine-6(5H)-carboxylate typically involves multi-step organic reactions. One common method includes the reaction of a pyrimidine derivative with tert-butyl carbamate and methylthiol under controlled conditions. The reaction may require the use of catalysts and specific solvents to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-carbamoyl-2-(methylthio)-7,8-dihydropyrido[4,3-D]pyrimidine-6(5H)-carboxylate can undergo various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbamoyl group can be reduced to form amines.

    Substitution: The tert-butyl group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Various nucleophiles can be used under basic or acidic conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methylthio group can yield sulfoxides or sulfones, while reduction of the carbamoyl group can produce primary amines.

Scientific Research Applications

Tert-butyl 4-carbamoyl-2-(methylthio)-7,8-dihydropyrido[4,3-D]pyrimidine-6(5H)-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound may be studied for its potential biological activity, including enzyme inhibition or receptor binding.

    Medicine: Research may explore its potential as a therapeutic agent for various diseases.

    Industry: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of Tert-butyl 4-carbamoyl-2-(methylthio)-7,8-dihydropyrido[4,3-D]pyrimidine-6(5H)-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl 4-carbamoyl-2-(methylthio)-pyrimidine-5-carboxylate
  • Tert-butyl 4-carbamoyl-2-(methylthio)-pyrido[3,4-D]pyrimidine-6-carboxylate

Uniqueness

Tert-butyl 4-carbamoyl-2-(methylthio)-7,8-dihydropyrido[4,3-D]pyrimidine-6(5H)-carboxylate is unique due to its specific structural features, such as the dihydropyrido[4,3-D]pyrimidine core and the presence of both carbamoyl and methylthio groups

Properties

Molecular Formula

C14H20N4O3S

Molecular Weight

324.40 g/mol

IUPAC Name

tert-butyl 4-carbamoyl-2-methylsulfanyl-7,8-dihydro-5H-pyrido[4,3-d]pyrimidine-6-carboxylate

InChI

InChI=1S/C14H20N4O3S/c1-14(2,3)21-13(20)18-6-5-9-8(7-18)10(11(15)19)17-12(16-9)22-4/h5-7H2,1-4H3,(H2,15,19)

InChI Key

QWTPYKNHSVSZKC-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2=C(C1)C(=NC(=N2)SC)C(=O)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.